molecular formula C19H19N3O7S2 B2913186 methyl 2-[(2Z)-2-[(3,5-dimethoxybenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 865198-67-0

methyl 2-[(2Z)-2-[(3,5-dimethoxybenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2913186
CAS No.: 865198-67-0
M. Wt: 465.5
InChI Key: NQQVNJGVRPTYEC-VZCXRCSSSA-N
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Description

Methyl 2-[(2Z)-2-[(3,5-dimethoxybenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a heterocyclic compound featuring a benzothiazole core substituted with a sulfamoyl group, a 3,5-dimethoxybenzoyl imino moiety, and a methyl acetate side chain. The Z-configuration of the imino group is critical for its stereochemical stability and intermolecular interactions. This compound belongs to a class of sulfonamide derivatives, which are often explored for their biological activities, including enzyme inhibition and antimicrobial properties .

Properties

IUPAC Name

methyl 2-[2-(3,5-dimethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O7S2/c1-27-12-6-11(7-13(8-12)28-2)18(24)21-19-22(10-17(23)29-3)15-5-4-14(31(20,25)26)9-16(15)30-19/h4-9H,10H2,1-3H3,(H2,20,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQQVNJGVRPTYEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(2Z)-2-[(3,5-dimethoxybenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzothiazole Core: This can be achieved by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Sulfamoyl Group: This step involves the sulfonation of the benzothiazole core using reagents like chlorosulfonic acid or sulfur trioxide.

    Formation of the Imine Linkage: The imine linkage is formed by reacting the benzothiazole derivative with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the resulting compound with methyl acetate under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2Z)-2-[(3,5-dimethoxybenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to reduce the imine linkage to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of methyl 2-[(2Z)-2-[(3,5-dimethoxybenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets. The compound’s benzothiazole core can interact with various enzymes and receptors, potentially inhibiting their activity. The sulfamoyl group may enhance the compound’s ability to bind to these targets, while the imine linkage and ester group contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound shares structural similarities with sulfonylurea herbicides, benzothiazole-based pharmaceuticals, and experimental small molecules. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Formula Molecular Weight Key Applications Reference
Methyl 2-[(2Z)-2-[(3,5-dimethoxybenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate 3,5-Dimethoxybenzoyl, sulfamoyl, methyl acetate C₁₉H₁₈N₃O₆S₂ (inferred) ~462.5 (estimated) Research chemical (potential enzyme inhibitor) N/A
BA91101 (CAS 865199-74-2) 4-(Piperidine-1-sulfonyl)benzoyl, methoxy C₂₃H₂₅N₃O₆S₂ 503.59 Research chemical (structural studies)
BA92346 (CAS 865248-33-5) 3,4,5-Triethoxybenzoyl, ethyl acetate C₂₄H₂₉N₃O₈S₂ 551.63 Research chemical (biological screening)
Metsulfuron methyl ester 4-Methoxy-6-methyltriazinyl, methyl benzoate C₁₄H₁₅N₅O₆S 381.36 Herbicide (acetolactate synthase inhibitor)

Key Observations :

The sulfamoyl group (-SO₂NH₂) in the target compound differs from the sulfonylurea (-SO₂NHC(O)NH-) linkage in metsulfuron methyl ester, which is critical for herbicidal activity via ALS enzyme inhibition .

Stereochemical Considerations: The Z-configuration of the imino group in the target compound is structurally analogous to BA91101 and BA92346, suggesting a conserved geometry that may stabilize π-π stacking or hydrogen-bonding interactions in protein binding .

Ester Group Variability :

  • Replacing the methyl acetate in the target compound with an ethyl acetate (as in BA92346) increases molecular weight by ~89 Da, which could affect solubility and metabolic stability .

Biological Activity

Methyl 2-[(2Z)-2-[(3,5-dimethoxybenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C20H20N2O6SC_{20}H_{20}N_2O_6S. Its structure features a benzothiazole moiety which is known for various biological activities. The presence of a sulfamoyl group and methoxy substituents enhances its pharmacological profile.

  • Tyrosinase Inhibition : This compound has shown potential as a tyrosinase inhibitor. Tyrosinase is an enzyme critical in melanin biosynthesis, and its inhibition can be beneficial in treating hyperpigmentation disorders. Studies indicate that this compound exhibits significant inhibitory effects on tyrosinase activity in vitro .
  • Antioxidant Activity : The compound also demonstrates antioxidant properties, which are crucial for protecting cells from oxidative stress. These activities are often assessed using various assays that measure the ability to scavenge free radicals or inhibit lipid peroxidation.

In Vitro Studies

Numerous studies have assessed the efficacy of this compound:

StudyAssay TypeResultReference
1Tyrosinase InhibitionIC50 = 1.12 µM (stronger than kojic acid)
2Antioxidant ActivityComparable to positive controls in scavenging assays
3Cytotoxicity in B16F10 CellsNon-cytotoxic at concentrations ≤20 µM

Case Studies

A recent study explored the anti-melanogenic effects of the compound using B16F10 melanoma cells. The results indicated that treatment with this compound significantly reduced melanin production and cellular tyrosinase activity in a dose-dependent manner .

Discussion

The biological activity of this compound suggests its potential therapeutic applications in dermatology, particularly for conditions associated with excessive melanin production such as melasma and age spots. Its strong tyrosinase inhibitory activity combined with antioxidant properties positions it as a promising candidate for further development.

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